Octanoic acid, 4-methyl-, (4S)-
Description
Chirality and Stereochemical Significance in Biological and Synthetic Systems
The molecular structure of 4-methyloctanoic acid includes a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (4S)-4-methyloctanoic acid and (4R)-4-methyloctanoic acid. youtube.com This stereoisomerism is of critical importance in biological systems, as the specific three-dimensional arrangement of atoms can lead to significantly different interactions with chiral biological molecules such as enzymes and receptors. nih.gov
The stereochemical specificity of 4-methyloctanoic acid is particularly evident in its role as a pheromone. While some early reports suggested that the male Oryctes rhinoceros beetle produces the (S)-enantiomer, re-examination of the pheromone produced by the CRB-G (coconut rhinoceros beetle Guam biotype) showed it to be exclusively the (R)-enantiomer. researchgate.net In field trapping experiments, it was observed that (4S)-ethyl 4-methyloctanoate and the racemic mixture were equally attractive to Oryctes rhinoceros. researchgate.net This demonstrates that the biological response can be highly dependent on the specific enantiomer present.
The synthesis of enantiomerically pure forms of 4-methyloctanoic acid is a key focus of synthetic organic chemistry research, enabling the detailed study of the biological activity of each enantiomer. researchgate.net Methods have been developed for the synthesis of either the (R)- or (S)-acid in high enantiomeric purity, often starting from chiral precursors like the enantiomers of methyl 3-hydroxy-2-methylpropionate. researchgate.net Enzymatic resolution of the commercially available racemic acid has also been employed to prepare the individual enantiomers. researchgate.net
Context within Branched-Chain Fatty Acid Research
(4S)-4-Methyloctanoic acid is classified as a branched-chain fatty acid (BCFA), a group of fatty acids that have one or more methyl branches on the carbon chain. foodb.caanimbiosci.org It is also considered a medium-chain fatty acid (MCFA), which are fatty acids with an aliphatic tail of 6 to 12 carbon atoms. foodb.canih.govhmdb.ca
BCFAs are found in a variety of natural sources, including animal fats, dairy products, and bacteria. In ruminant animals like sheep, BCFAs such as 4-methyloctanoic acid are known to be responsible for the characteristic mutton flavor. sigmaaldrich.comanimbiosci.org The concentration of these fatty acids can be influenced by the animal's diet. For instance, studies have shown that the levels of branched and odd-carbon chain fatty acids are often higher in the lipids of barley-fed sheep compared to pasture-fed sheep. nih.gov
Research has also explored the metabolic pathways involving BCFAs. The coenzyme A (CoA) esters of 4-methylalkanoic acids are known to be key intermediates in the metabolism of alkanes by certain anaerobic bacteria. researchgate.net This highlights the role of these compounds in microbial biochemistry. The study of BCFAs is an active area of research due to their impact on food flavor, animal physiology, and microbial metabolism. sigmaaldrich.comanimbiosci.orgnih.gov
| Property | Value | Source(s) |
| Molecular Formula | C9H18O2 | nih.gov |
| Classification | Branched-chain fatty acid, Medium-chain fatty acid | foodb.canih.gov |
| Natural Occurrence | Sheep and goat milk, component of aggregation pheromone in some rhinoceros beetles | medchemexpress.comglpbio.comresearchgate.net |
| Chirality | Exists as (4S) and (4R) enantiomers | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
128342-72-3 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 |
Synonyms |
4S-Methyloctanoic acid |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution
Presence in Insect Pheromonal Systems
(4S)-4-Methyloctanoic acid and its derivatives are key components in the chemical signaling of several insect species, most notably as aggregation pheromones.
Role as an Aggregation Pheromone Component (e.g., Oryctes rhinoceros)
The coconut rhinoceros beetle, Oryctes rhinoceros, a major pest of coconut and oil palms, utilizes a male-produced aggregation pheromone to attract both males and females to feeding and breeding sites. nih.govresearchgate.netcabidigitallibrary.orgguaminsects.net Early research identified ethyl 4-methyloctanoate as the primary component of this pheromone. nih.govresearchgate.net Subsequent studies have revealed that 4-methyloctanoic acid itself is also a male-specific compound involved in the chemical signaling of this species. nih.govresearchgate.net While ethyl 4-methyloctanoate is considered the principal aggregation pheromone, the presence of 4-methyloctanoic acid suggests a potentially complex blend that mediates the aggregation behavior. nih.govguaminsects.net Field trapping experiments have demonstrated the high attractancy of ethyl 4-methyloctanoate to O. rhinoceros. nih.govresearchgate.net
Interestingly, recent investigations into different haplotypes of O. rhinoceros, such as the Guam strain (CRB-G), have highlighted the importance of stereochemistry in the pheromone's activity. nih.gov It was discovered that for the CRB-G strain, the (R)-enantiomer of both ethyl 4-methyloctanoate and 4-methyloctanoic acid are the behaviorally active forms. nih.gov
| Pheromone Component | Role in Oryctes rhinoceros | References |
|---|---|---|
| Ethyl 4-methyloctanoate | Primary aggregation pheromone | nih.govresearchgate.net |
| 4-Methyloctanoic acid | Male-specific compound, part of the pheromone blend | nih.govresearchgate.net |
| (R)-ethyl 4-methyloctanoate | Highly attractive to CRB-G strain | nih.gov |
| (R)-4-methyloctanoic acid | Produced by male CRB-G strain | nih.gov |
Enantiomeric Ratios in Natural Pheromones and Ecological Context
The stereochemistry of 4-methyloctanoic acid and its derivatives is crucial for their biological activity as pheromones. nih.gov While initial studies suggested that the (S)-enantiomer was the active form in some Oryctes species, more recent and detailed analyses have revised this understanding. nih.govnih.gov For instance, re-examination of the pheromone components from the CRB-S strain from Papua New Guinea and the invasive CRB-G strain showed that the (R)-enantiomers of both ethyl 4-methyloctanoate and 4-methyloctanoic acid were exclusively produced by the males. nih.gov
In field experiments with the CRB-G strain, racemic and (R)-ethyl 4-methyloctanoate were highly attractive, while the (S)-enantiomer was only weakly attractive. nih.gov This highlights the ecological significance of producing and responding to a specific enantiomer, which can ensure species-specific communication and prevent cross-attraction with other species that might use the opposite enantiomer. The biosynthesis of these chiral molecules likely involves a polyketide or fatty acid-type metabolic pathway, as has been demonstrated for other insect pheromones. rsc.org
Identification in Microbial and Plant Metabolomes
Beyond its role in insect communication, (4S)-4-methyloctanoic acid and its isomers have been identified as metabolites in various microorganisms and plants.
Bacterial Alkane Metabolism Intermediates
While direct evidence for (4S)-4-methyloctanoic acid as an intermediate in bacterial alkane metabolism is not extensively detailed in the provided context, the metabolism of related compounds by bacteria is well-documented. For example, a pseudomonad isolated from soil has been shown to metabolize 4-chlorophenoxyacetate, breaking it down into smaller components. nih.gov The general pathways of fatty acid metabolism in bacteria are well-established and can involve branched-chain fatty acids.
Constituent of Specific Plant Extracts (e.g., Olea dioica methyl ester)
(4S)-4-Methyloctanoic acid, or its derivatives, have been identified as constituents of certain plant extracts. A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) on the methanol (B129727) extract of Olea dioica leaves identified octanoic acid, methyl ester as one of the bioactive compounds. nih.gov While this is the methyl ester of the straight-chain octanoic acid, it points to the presence of related fatty acid derivatives in this plant species.
Incorporation into Complex Natural Products (e.g., Cyclic Lipopeptides, Beauveriolides as a structural motif)
(4S)-4-Methyloctanoic acid is a structural component of more complex natural products. For example, it is incorporated into the structure of beauveriolides, which are cyclic depsipeptides produced by the fungus Beauveria sp.. These compounds have shown inhibitory activity against sterol O-acyltransferase (SOAT). The synthesis of beauveriolide analogues for research purposes often involves the coupling of a 3-hydroxy-4-methyloctanoic acid moiety with amino acid residues. This demonstrates the role of (4S)-4-methyloctanoic acid as a building block in the biosynthesis of larger, bioactive molecules.
| Organism/Source | Identified Form | Significance | References |
|---|---|---|---|
| Olea dioica | Octanoic acid, methyl ester (related compound) | Bioactive component of plant extract | nih.gov |
| Beauveria sp. | Structural motif in Beauveriolides | Building block for complex, bioactive natural products |
Biosynthesis and Biotransformation Pathways
Enzymatic Mechanisms in Microbial Systems
Microbial metabolism, especially under anaerobic conditions, provides the primary context for the biosynthesis of branched-chain fatty acids like 4-methyloctanoic acid. Key to these pathways are the activation of hydrocarbon chains and the introduction of methyl groups through specific enzymatic actions.
In oxygen-deprived environments, anaerobic bacteria have evolved unique strategies to metabolize alkanes. A pivotal step in this process is the formation of Coenzyme A (CoA) esters. The metabolism of 4-methylalkanoic acids in these bacteria centrally involves their corresponding CoA esters. researchgate.net
The anaerobic oxidation of alkanes is an energy-intensive process that requires novel biochemical reactions. nih.gov In many cases, the degradation pathway converges with the β-oxidation pathway, ultimately yielding acetyl-CoA. nih.govoup.com One proposed mechanism involves an initial carboxylation at the C3 position of an alkane, which then allows for the formation of a CoA ester, priming the molecule for further breakdown. nih.govoup.com
Another well-characterized strategy is the addition of alkanes to fumarate, a reaction catalyzed by glycyl radical enzymes like alkylsuccinate synthase. nih.govoup.comnih.gov This process leads to the formation of alkyl-succinates. Subsequent steps in this pathway involve CoA ligation, a carbon skeleton rearrangement, and decarboxylation. nih.gov In archaea, a different mechanism based on methyl-coenzyme M reductase (MCR) homologues is used to activate alkanes, which are then processed through a pathway analogous to reverse methanogenesis, again involving thioester intermediates. nih.govosti.gov Ultimately, these diverse anaerobic pathways transform inert alkanes into activated fatty acyl-CoA esters, which can then enter central metabolism.
The specific structure of (4S)-4-methyloctanoic acid points to a biosynthetic route involving specific precursor molecules. Research has identified (R)-2-(2-methylhexyl)malonic acid as a biological precursor to (R)-4-methyloctanoic acid, which is formed via its CoA ester. researchgate.net This indicates that malonic acid derivatives are key intermediates in the formation of such branched-chain fatty acids.
Malonyl-CoA and its substituted derivatives are fundamental building blocks in fatty acid synthesis. quora.comnih.gov Malonyl-CoA itself is produced from acetyl-CoA by the enzyme acetyl-CoA carboxylase and serves as the donor of two-carbon units for chain elongation. nih.govquora.com The use of malonyl-CoA provides a thermodynamic driving force for the condensation reaction, which is accompanied by decarboxylation. quora.com
| Precursor/Intermediate | Role in Biosynthesis | Relevant Pathway | Reference |
|---|---|---|---|
| (R)-2-(2-methylhexyl)malonic acid | Biological precursor of (R)-4-methyloctanoic acid | Anaerobic alkane metabolism | researchgate.net |
| Coenzyme A (CoA) Esters | Pivotal intermediates in the metabolism of alkanes and 4-methylalkanoic acids | Anaerobic alkane metabolism, β-oxidation | researchgate.net |
| Methylmalonyl-CoA | Can be used by fatty acid synthase instead of malonyl-CoA to introduce methyl branches | Fatty acid synthesis | nih.gov |
| Fumarate | Substrate for initial alkane activation via addition reaction | Anaerobic alkane metabolism in some bacteria | oup.comnih.gov |
Elucidation of Stereospecific Biosynthetic Routes
The (4S) configuration of 4-methyloctanoic acid necessitates a highly controlled, stereospecific biosynthetic pathway. The enzymes involved must be capable of distinguishing between stereoisomers to produce an enantiomerically pure product.
One of the most well-studied stereospecific reactions in anaerobic alkane metabolism is the addition of alkanes to fumarate. This reaction, catalyzed by glycyl radical enzymes, creates two new stereocenters. nih.gov Detailed studies on the denitrifying bacterium strain HxN1, which activates n-hexane, revealed that the reaction proceeds with an inversion of configuration at the carbon atom of the alkane that forms the new carbon-carbon bond, a mechanism that resembles a SN2-type reaction. nih.gov This enzymatic control ensures a specific stereochemical outcome.
In a broader context, the synthesis of branched-chain fatty acids can be directed by the availability of specific precursors. In Bacillus subtilis, for instance, the synthesis of different iso- and anteiso-branched fatty acids is directly influenced by the availability of branched short-chain acyl-CoAs derived from amino acids like leucine, isoleucine, and valine. cdnsciencepub.com This suggests that the stereochemistry of the final product can be traced back to the initial building blocks selected by the enzymatic machinery. Furthermore, the promiscuity of fatty acid synthase (FASN) allows it to incorporate methylmalonyl-CoA instead of malonyl-CoA, leading to the formation of methyl-branched fatty acids. nih.gov The stereospecificity of this incorporation is a critical factor in determining the final product's chirality.
Enzymatic Synthesis Approaches for Chiral Fatty Acids
The demand for enantiomerically pure compounds in various industries has driven the development of enzymatic methods for synthesizing chiral molecules, including fatty acids. These biocatalytic approaches offer high selectivity under mild reaction conditions. nih.gov
Enzymes such as lipases, esterases, and ketoreductases are widely used for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral compounds. nih.gov For example, lipases can selectively acylate or hydrolyze one enantiomer in a racemic mixture of alcohols or acids, allowing for the separation of the two stereoisomers. nih.gov Oleate hydratases are another class of enzymes that can add water across a double bond in a stereoselective manner, producing chiral hydroxy fatty acids. nih.gov
Advanced Chemical Synthesis Methodologies
Asymmetric Synthesis of Enantiopure (4S)-4-Methyloctanoic Acid and its Enantiomers
The creation of enantiomerically pure 4-methyloctanoic acid has been achieved by moving beyond classical resolution techniques to true asymmetric synthesis, where the chiral center is induced during the reaction sequence. A pivotal breakthrough in this area involves the use of a chiral auxiliary.
One of the first reported asymmetric syntheses of both (R)- and (S)-4-methyloctanoic acid employs a pseudoephedrine amide as a chiral auxiliary. This strategy is notable for its high stereoselectivity, achieved through a stereospecific alkylation step. The process allows for the preparation of a variety of enantiopure methyl-branched fatty acids. The synthesis yields both the (S) and (R) enantiomers in excellent yields and high enantiomeric purities.
| Enantiomer | Overall Yield | Enantiomeric Excess (ee) |
| (S)-4-Methyloctanoic acid | 55% | 93% |
| (R)-4-Methyloctanoic acid | 56% | 94% |
Table 1: Results of the asymmetric synthesis of 4-methyloctanoic acid enantiomers using a pseudoephedrine chiral auxiliary.
Another versatile method for producing either the (R)- or (S)-enantiomer in high purity starts from the enantiomers of methyl 3-hydroxy-2-methylpropionate. researchgate.net This approach underscores the utility of starting from a readily available chiral pool material to construct the target molecule through a series of controlled chemical transformations. researchgate.net
Stereoselective Reaction Strategies (e.g., Organocatalysis, Indium-Mediated Additions)
Organocatalysis: A concise stereoselective synthesis of (S)-ethyl 4-methyloctanoate, the corresponding ester of the target acid, has been developed utilizing an organocatalyzed cross-aldol reaction as the key step. researchgate.net This approach, falling under the umbrella of asymmetric organocatalysis, uses small organic molecules to catalyze enantioselective transformations, avoiding the need for metal catalysts.
Indium-Mediated Additions: Indium-mediated reactions, particularly allylation, have gained prominence due to their tolerance of moisture, functional group versatility, and low basicity. nih.govnih.gov These reactions allow for excellent chemoselective carbon-carbon bond formations. nih.gov While a specific application of indium-mediated addition for the total synthesis of (4S)-4-methyloctanoic acid is not prominently documented, the methodology's success in controlling stereochemistry in similar molecules, such as the asymmetric synthesis of chiral amines and chromanes, highlights its potential as a powerful tool for constructing chiral centers. nih.govacs.org The development of catalytic and asymmetric versions of these reactions continues to expand their applicability in complex molecule synthesis. nih.govacs.org
Novel Synthetic Routes to Chiral Branched Fatty Acids
Research into the synthesis of chiral branched fatty acids is driven by their roles as pheromones and their presence in various natural products. Novel synthetic routes aim to overcome the challenges posed by the distance between the stereocenter and the primary functional group. The development of methods that induce chirality, rather than relying on resolution or starting from a complex chiral precursor like citronellol (B86348), represents a significant advancement. The chiral auxiliary method using pseudoephedrine is a prime example of a strategy that allows for the versatile preparation of a wide array of enantiopure methyl-branched saturated and unsaturated fatty acids.
Racemic Synthesis Approaches and Methodological Developments
While asymmetric synthesis is often the goal, efficient racemic syntheses remain valuable, particularly when the biological activity of the racemate is comparable to the pure enantiomer or when efficient resolution methods are available. researchgate.net Several effective methods for producing racemic 4-methyloctanoic acid have been reported.
One common approach involves the conjugate addition of organocuprates to ethyl acrylate. researchgate.net Another reported one-step synthesis is based on the catalytic carbomagnesiation of 1-alkenes. researchgate.net A notable multi-step, high-yield synthesis starts from the inexpensive and readily available n-hexanal. researchgate.net A Chinese patent describes another route starting from allyl alcohol, proceeding through a four-step reaction sequence that involves the formation of 2-(2-methyl hexyl) diethyl malonate, followed by saponification and decarboxylation. google.com
| Starting Material | Key Reaction Step / Intermediate | Reported Overall Yield |
| n-Hexanal | Orthoester Claisen rearrangement | >50% |
| Allyl alcohol | 2-(2-methyl hexyl) diethyl malonate | High Productivity |
| 1-Alkenes | Catalytic carbomagnesiation | Not specified |
Table 2: Comparison of selected racemic synthesis approaches for 4-methyloctanoic acid.
Derivatization for Synthetic Accessibility and Research Probes
Derivatization of 4-methyloctanoic acid is crucial for both analytical and synthetic purposes. For analysis, particularly by gas chromatography (GC), fatty acids are often converted into more volatile and less polar esters, such as fatty acid methyl esters (FAMEs). sigmaaldrich.com This esterification neutralizes the polar carboxyl group, which can otherwise cause adsorption issues during analysis. sigmaaldrich.com
For determining enantiomeric purity, the acid can be derivatized with a chiral reagent, such as (R)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol, to form diastereomers that can be separated and quantified by HPLC or analyzed by 19F NMR.
More advanced derivatization is employed to create research probes for studying biological systems. Carboxylic acids can be selectively labeled using specialized reagents. For instance, the reagent 4-APEBA (4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide) can be used for the targeted LC-MS derivatization of carboxylic acids, including octanoic acid, to enhance detection and aid in biomarker screening. nih.gov This type of derivatization introduces a charged tag and a specific isotopic signature, improving ionization efficiency and enabling more sensitive and specific analysis by mass spectrometry. nih.gov The conversion of the acid to its coenzyme A (CoA) ester is another critical derivatization, as these are the pivotal intermediates in the metabolism of alkanes by certain bacteria. researchgate.net
Molecular Biological Activities and Mechanistic Investigations
Mechanism of Action in Interspecies Chemical Communication
The perception of volatile chemical signals like (4S)-4-methyloctanoic acid is a complex process that begins with the interaction of the molecule with the insect's olfactory system. This process is mediated by a suite of specialized proteins that ensure the detection and transduction of the chemical signal into a neuronal response.
The detection of fatty acid-derived pheromones such as (4S)-4-methyloctanoic acid in insects is a multi-step process that occurs within the sensilla, specialized sensory organs on the antennae. This process involves the interplay of several key protein families:
Odorant-Binding Proteins (OBPs): These are small, soluble proteins found in the sensillar lymph that are responsible for the initial capture and transport of hydrophobic odorant molecules like (4S)-4-methyloctanoic acid across the aqueous environment to the olfactory receptors.
Chemosensory Proteins (CSPs): Similar to OBPs, CSPs are also small, soluble proteins that bind to and transport semiochemicals. They have been implicated in various physiological functions beyond olfaction, including the transport of lipids for pheromone synthesis.
Olfactory Receptors (ORs): These are transmembrane proteins located on the dendritic membrane of olfactory receptor neurons. The binding of a specific ligand, such as (4S)-4-methyloctanoic acid, to an OR initiates a signal transduction cascade that leads to the generation of an action potential. This nerve impulse is then transmitted to the brain, resulting in a behavioral response.
While the general mechanism of pheromone perception is understood, the specific OBPs, CSPs, and ORs that interact with (4S)-4-methyloctanoic acid have not been definitively identified in most species. Computational studies on other fatty acid odorants have suggested that olfactory receptors can possess multiple binding sites, and the specific site of interaction can determine whether the receptor is activated.
Chirality plays a crucial role in the biological activity of many pheromones, with different stereoisomers often eliciting distinct behavioral responses. In the case of 4-methyloctanoic acid, both (4S)- and (4R)-enantiomers exist. Research on the rhinoceros beetle, Oryctes rhinoceros, has shown that the racemic mixture of ethyl 4-methyloctanoate (the ethyl ester of 4-methyloctanoic acid) is as attractive as the pure (4S)-enantiomer. This suggests that for this particular species, the olfactory receptors may not have a strict chiral specificity, or that both enantiomers can bind to and activate the same receptor or different receptors that lead to the same behavioral outcome.
In contrast, human perception of the enantiomers of 4-methyloctanoic acid differs, with the (4S)- form being described as "fresher" than the (4R)- form, which is characterized as "muttony, goaty, fusty". This highlights that the olfactory systems of different species can exhibit varying degrees of stereoselectivity towards the same chiral molecule. The molecular basis for the lack of stereospecificity in the response of Oryctes rhinoceros is not yet understood and requires further investigation into the binding affinities of the individual enantiomers to their specific olfactory receptors.
Table 1: Comparison of Odor Perception of 4-Methyloctanoic Acid Stereoisomers in Humans
| Stereoisomer | Odor Description | Odor Recognition Threshold (in air) |
| (4S)-4-methyloctanoic acid | Muttony, goaty, fresher than the (R)-enantiomer | 13 ppb |
| (4R)-4-methyloctanoic acid | Muttony, goaty, fusty | 25 ppb |
Role in Biological Signaling and Metabolic Homeostasis
As a medium-chain fatty acid, 4-methyloctanoic acid is a product of fatty acid metabolism. In insects, fatty acids are crucial for a variety of physiological processes, including serving as energy reserves, structural components of cell membranes, and precursors for the biosynthesis of semiochemicals like pheromones.
The biosynthesis of fatty acid-derived pheromones in insects typically involves modifications of common fatty acids through pathways that include chain-shortening or elongation, desaturation, and functional group modifications. While the specific biosynthetic pathway for (4S)-4-methyloctanoic acid in insects has not been fully elucidated, it is understood to originate from primary metabolism. The coenzyme A (CoA) esters of 4-methylalkanoic acids are known to be key intermediates in the metabolism of alkanes by certain anaerobic bacteria.
Beyond its role as a pheromone precursor, there is currently limited information on the specific signaling pathways or its direct influence on metabolic homeostasis in insects. In other biological systems, branched-chain fatty acids have been shown to impact lipid metabolism and energy balance. For instance, diets rich in branched-chain fatty acids can influence the composition of the gut microbiota and modulate metabolic pathways related to lipid storage and utilization. However, further research is needed to determine if (4S)-4-methyloctanoic acid has similar signaling roles in insects, independent of its function in chemical communication.
Influence on Microbial Interactions and Volatile Organic Compound Profiles
The interplay between insects and their associated microbial communities is a burgeoning field of study. Microorganisms can produce a vast array of volatile organic compounds (MVOCs) that can influence insect behavior, including attraction, repulsion, and oviposition. Some of these MVOCs can mimic insect pheromones or act as kairomones, signaling the presence of a suitable food source or habitat.
While there is no direct evidence detailing the specific influence of (4S)-4-methyloctanoic acid on microbial interactions, it is known that some bacteria are capable of producing medium-chain fatty acids. This raises the possibility that the presence of (4S)-4-methyloctanoic acid in an insect's environment could modulate the composition and metabolic activity of the local microbial communities. For example, it could serve as a carbon source for certain microbes or, conversely, exhibit antimicrobial properties against others.
Furthermore, the volatile organic compound (VOC) profile of an environment is a complex mixture of chemicals from various sources, including plants, insects, and microbes. The introduction of (4S)-4-methyloctanoic acid into this environment could potentially alter the existing VOC profile by influencing the growth and metabolism of resident microorganisms, thereby indirectly affecting insect behavior. The study of how specific insect pheromones like (4S)-4-methyloctanoic acid shape the microbial landscape and the resulting chemical signature of the environment is an area that warrants further investigation.
Ecological Chemistry and Interspecies Communication
Pheromonal Ecology of Oryctes Species
The chemical communication systems of rhinoceros beetles in the genus Oryctes are complex, with (4S)-4-methyloctanoic acid and its ethyl ester, ethyl 4-methyloctanoate, being key aggregation pheromones for many species. guaminsects.netnih.gov These compounds are primarily produced by males to attract both sexes to suitable breeding and feeding sites. guaminsects.netresearchgate.net
Synergistic Effects with Co-emitted Volatiles and Environmental Factors
The effectiveness of (4S)-4-methyloctanoic acid as a pheromone is often enhanced by the presence of other volatile compounds and influenced by environmental cues.
Co-emitted Volatiles: In several Oryctes species, the behavioral response to the pheromone is significantly increased when combined with volatiles released from host plants or breeding substrates. For instance, the attraction of Oryctes rhinoceros to its aggregation pheromone, ethyl 4-methyloctanoate, is enhanced by odors from rotting palm wood. researchgate.net Similarly, the attractiveness of 4-methyloctanoic acid to Oryctes elegans is strongly amplified by the scent of fresh date palm tissue. researchgate.net This synergy suggests that the pheromone signals the presence of a suitable location, which is then confirmed by the host plant volatiles. While male O. rhinoceros produce ethyl 4-methyloctanoate, 4-methyloctanoic acid, and ethyl 4-methylheptanoate, field trapping experiments have shown that combinations of these three compounds did not increase beetle attraction more than ethyl 4-methyloctanoate alone. nih.gov However, the addition of racemic 4-methyloctanoic acid to ethyl 4-methyloctanoate did significantly increase the attractiveness for the Guam haplotype (CRB-G). nih.gov
Environmental Factors: Abiotic factors can also modulate the response of Oryctes beetles to their pheromones. The addition of ultraviolet (UV) light-emitting diodes to pheromone traps for O. rhinoceros on Guam significantly increased trap catch by a factor of 2.85. hawaii.edu This indicates that visual cues can work in conjunction with chemical signals to enhance attraction. The production of the pheromone itself may also be linked to environmental conditions. It has been suggested that the conversion of 4-methyloctanoic acid to its more volatile ethyl ester may require ethanol (B145695) from microbial activity within the detritus inhabited by O. rhinoceros. nih.gov
Below is a table summarizing the synergistic effects observed in Oryctes species:
Synergistic Effects on Oryctes Pheromone Response| Species | Pheromone Component | Synergist | Observed Effect |
|---|---|---|---|
| Oryctes rhinoceros | Ethyl 4-methyloctanoate | Old coconut wood | Increased trap captures researchgate.net |
| Oryctes rhinoceros (CRB-G) | Ethyl 4-methyloctanoate | Racemic 4-methyloctanoic acid | Significantly increased attractiveness nih.gov |
| Oryctes elegans | 4-Methyloctanoic acid | Fresh date palm tissue odor | Strongly enhanced attractiveness researchgate.net |
Comparative Behavioral Responses to Enantiomers and Racemates
The stereochemistry of 4-methyloctanoic acid is crucial in the chemical communication of Oryctes species, with different enantiomers eliciting varied behavioral responses.
Enantiomeric Specificity: Research has shown that different strains of Oryctes rhinoceros produce and respond to specific enantiomers of 4-methyloctanoic acid and its ethyl ester. For the Guam strain (CRB-G), males were found to produce exclusively the (R)-enantiomers of both ethyl 4-methyloctanoate and 4-methyloctanoic acid. nih.gov In field experiments, both racemic and ethyl (R)-4-methyloctanoate were highly attractive to CRB-G beetles, while the (S)-enantiomer and the corresponding acids were only weakly attractive. nih.gov
Racemate vs. Enantiopure Compounds: In some cases, the racemic mixture of a pheromone can be as effective as a specific enantiomer. For the susceptible strain of O. rhinoceros (CRB-S), both (4S)-ethyl 4-methyloctanoate and the racemic mixture were found to be equally attractive in field trapping experiments. researchgate.netnih.gov This suggests that for certain species or populations, the presence of the "incorrect" enantiomer does not inhibit the response to the active one. However, for the CRB-G strain, while the (R)-enantiomer of the ethyl ester was attractive, the addition of the (S)-acid to the (S)-ester did not enhance attraction, indicating a nuanced response to different enantiomeric combinations. nih.gov
The following table details the behavioral responses of Oryctes species to different stereoisomers of 4-methyloctanoic acid and its derivatives:
Behavioral Responses of Oryctes to Stereoisomers| Species/Strain | Compound | Behavioral Response |
|---|---|---|
| Oryctes rhinoceros (CRB-G) | Ethyl (R)-4-methyloctanoate | Highly attractive nih.gov |
| Oryctes rhinoceros (CRB-G) | Racemic ethyl 4-methyloctanoate | Highly attractive nih.gov |
| Oryctes rhinoceros (CRB-G) | Ethyl (S)-4-methyloctanoate | Weakly attractive nih.gov |
| Oryctes rhinoceros (CRB-G) | (R)-4-Methyloctanoic acid | Weakly attractive nih.gov |
| Oryctes rhinoceros (CRB-G) | (S)-4-Methyloctanoic acid | Weakly attractive nih.gov |
| Oryctes rhinoceros (CRB-S) | (4S)-Ethyl 4-methyloctanoate | Attractive researchgate.netnih.gov |
Broader Context in Insect Chemical Ecology
Beyond its role as a pheromone in Oryctes beetles, 4-methyloctanoic acid is a compound found in the chemical profiles of other insects and is implicated in various ecological interactions. Its presence as a volatile organic compound can mediate both intraspecific and interspecific communication. The study of such compounds is fundamental to understanding the chemical language that governs insect behavior, from mate finding and aggregation to host location and defense. The biosynthesis and perception of branched-chain fatty acids like 4-methyloctanoic acid are active areas of research, with implications for the development of semiochemical-based pest management strategies.
Volatile Metabolite Studies in Other Biological Systems (e.g., Avian Communication)
While extensively studied in insects, 4-methyloctanoic acid and other volatile fatty acids are also recognized as significant metabolites in other biological systems, including mammals and potentially birds. In ovine tissues, 4-methyloctanoic acid, also known as hircinoic acid, has been identified as a constituent of lipids. nih.gov The levels of this acid can vary between individual animals and different types of fat tissue. nih.gov Although direct evidence for its role in avian communication is not as established as in insects, the study of volatile organic compounds in birds is a growing field. It is plausible that branched-chain fatty acids could contribute to the scent profiles of birds, which are increasingly understood to play a role in social signaling, mate choice, and individual recognition. Further research is needed to elucidate the specific functions of 4-methyloctanoic acid in avian chemical ecology.
State of the Art Analytical Methodologies for Research
Chromatographic Techniques for Enantiomeric Separation and Quantification
Chromatography is the cornerstone for the analysis of (4S)-4-methyloctanoic acid, providing the necessary separation from other matrix components and its own stereoisomer.
Chiral Gas Chromatography (GC) is a primary technique for the enantiomeric analysis of volatile compounds like 4-methyloctanoic acid. labrulez.com The separation is achieved by using a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times.
For the analysis of 4-methyloctanoic acid, columns with derivatized cyclodextrin (B1172386) stationary phases are effective. labrulez.com For instance, a β-DEX™ 225 column has been shown to provide complete separation of various optical isomers that are difficult to resolve on other chiral columns. labrulez.com Before analysis, the carboxylic acid group is often derivatized, for example, by creating a trimethylsilyl (B98337) (TMS) ester, to improve volatility and chromatographic performance. researchgate.net
Multidimensional Gas Chromatography (MDGC) offers enhanced resolution and is considered a preferred method for separating extremely overlapping enantiomers in complex samples like essential oils or flavor and fragrance compounds. nih.govmonash.edu In a typical MDGC setup for chiral analysis, a non-chiral column is used in the first dimension to perform an initial separation. A specific segment (heart-cut) of the eluent containing the target analyte is then transferred to a second, chiral column for enantiomeric separation. monash.edu This "heart-cutting" technique (GC-GC) prevents co-eluting peaks from interfering with the chiral separation, significantly improving the accuracy of quantification. monash.edu
Table 1: Chiral GC Column Specifications for Fatty Acid Enantiomer Separation
| Parameter | Specification | Reference |
|---|---|---|
| Column Type | Chiral Capillary GC Column | labrulez.com |
| Stationary Phase | Derivatized β-Cyclodextrin (e.g., β-DEX™ 225) | labrulez.com |
| Typical Temperature Range | 30°C - 250°C | labrulez.com |
| Application | High-resolution separation of optical and positional isomers | labrulez.com |
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying medium-chain fatty acids, including their branched-chain isomers, in complex biological fluids like serum. unimi.it This method offers high sensitivity and selectivity without the need for derivatization, although derivatization can sometimes be used to improve chromatographic retention and ionization efficiency. unimi.it
A common approach involves a simple protein precipitation step using a solvent like isopropanol (B130326), followed by direct injection of the supernatant. unimi.it Separation can be achieved using mixed-mode columns, such as those combining reversed-phase (C18) and anion-exchange functionalities, which provide good retention and resolution for polar organic acids. lcms.cz
Detection by MS, particularly in Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive quantification. unimi.itlcms.cz For 4-methyloctanoic acid, analysis would typically be performed in negative electrospray ionization (ESI) mode, monitoring the transition of the deprotonated molecule [M-H]⁻. unimi.it The predicted LC-MS/MS spectrum for 4-methyloctanoic acid confirms its suitability for this analytical approach. hmdb.ca
Spectroscopic Approaches for Structural and Stereochemical Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure and, in some cases, the stereochemistry of (4S)-4-methyloctanoic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for elucidating the carbon skeleton of a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom. For 4-methyloctanoic acid, NMR spectra would confirm the position of the methyl branch at the C4 position.
¹³C NMR: The spectrum would show nine distinct carbon signals, confirming the molecular formula C₉H₁₈O₂. docbrown.info The carbonyl carbon (C1) would appear at a characteristic downfield shift of approximately 180 ppm. The methine carbon at the branch point (C4) and the methyl group carbon (C9) would have unique chemical shifts, distinguishing this isomer from others like 2- or 3-methyloctanoic acid. docbrown.info
¹H NMR: The spectrum would show a distinct doublet for the protons of the C9 methyl group, which is coupled to the single proton on C4. The proton at the C4 position would appear as a multiplet.
Determining the absolute stereochemistry (S-configuration) using standard NMR is not straightforward. However, it can be achieved by using chiral derivatizing agents or chiral solvating agents, which induce diastereomeric differentiation observable in the NMR spectrum.
Table 2: Predicted NMR Chemical Shifts for 4-Methyloctanoic Acid
| Atom Position | Technique | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| C1 (Carboxyl) | ¹³C NMR | ~180 | Singlet |
| C4 (Methine) | ¹³C NMR | ~34 | Singlet |
| C9 (Methyl) | ¹³C NMR | ~19 | Singlet |
| H on C4 | ¹H NMR | ~1.5 | Multiplet |
| H on C9 | ¹H NMR | ~0.9 | Doublet |
Note: Predicted values are based on analogous structures like 2-methylpropanoic acid and general chemical shift principles. docbrown.infochemicalbook.com
Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of 4-methyloctanoic acid. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to verify the elemental composition.
The monoisotopic mass of 4-methyloctanoic acid (C₉H₁₈O₂) is 158.13068 Da. hmdb.canih.gov An HRMS measurement confirming this value with high accuracy (typically within 5 ppm) validates the molecular formula. The compound is often analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), frequently after derivatization to a trimethylsilyl (TMS) ester to increase volatility. researchgate.net The resulting mass spectrum shows characteristic fragment ions.
Table 3: Key Mass Spectrometry Data for 4-Methyloctanoic Acid
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₈O₂ | nih.govnist.gov |
| Molecular Weight | 158.24 g/mol | nih.gov |
| Monoisotopic Mass | 158.130679813 Da | hmdb.canih.gov |
| GC-MS Top m/z Peaks (Main Library) | 57, 41, 55 | nih.gov |
The mass spectrum of the TMS derivative of 4-methyloctanoic acid shows distinct peaks that can be used for identification and confirmation, including fragments resulting from the cleavage of the carbon chain and the TMS group. researchgate.net
Extraction and Sample Preparation Protocols for Complex Biological Matrices
The analysis of (4S)-4-methyloctanoic acid from complex biological samples, such as serum, milk, or microbial cultures, requires effective extraction and sample preparation to remove interfering substances and concentrate the analyte. researchgate.netunimi.itmedchemexpress.com
For liquid samples like serum or plasma, a common and straightforward method is protein precipitation. This is typically achieved by adding a water-miscible organic solvent, such as isopropanol or acetonitrile, which denatures and precipitates the majority of proteins. unimi.it Following centrifugation, the supernatant, which contains the fatty acids, can be diluted and directly injected into an LC-MS system. unimi.it
For analysis by GC-MS, a more extensive sample cleanup and derivatization are usually necessary. This may involve:
Lysis and Homogenization: For cellular samples or tissues.
Liquid-Liquid Extraction (LLE): To isolate lipids, including fatty acids, from the aqueous matrix using an organic solvent.
Solid-Phase Extraction (SPE): For further cleanup and concentration of the fatty acid fraction.
Derivatization: Conversion of the carboxylic acid to a more volatile ester (e.g., methyl or TMS ester) is a critical step for GC analysis. researchgate.net
The choice of solvent and protocol depends on the specific matrix and the subsequent analytical technique. For instance, in studies of n-alkane metabolism by bacterial cultures, stable isotope-labeled substrates are used, and the resulting fatty acid metabolites, including 4-methyloctanoic acid, are extracted and derivatized to their TMS esters for GC-MS analysis. researchgate.net
Theoretical and Computational Chemistry Approaches
Molecular Modeling and Conformational Analysis
Molecular modeling of (4S)-4-methyloctanoic acid allows for the exploration of its three-dimensional structure and the various shapes, or conformations, it can adopt. Due to the flexibility of its alkyl chain, the molecule does not have a single rigid structure but rather exists as an ensemble of interconverting conformers. Understanding this conformational landscape is crucial as the biological activity and physical properties of the molecule can be dependent on its shape.
Conformational analysis is typically performed using molecular mechanics or quantum mechanics methods. Molecular dynamics (MD) simulations, a computational method that simulates the physical movements of atoms and molecules, can provide a detailed picture of the conformational space accessible to (4S)-4-methyloctanoic acid over time. nih.govacs.orgyoutube.com These simulations can reveal the most stable (lowest energy) conformations and the energy barriers between them. For instance, MD simulations of similar fatty acids have been used to understand their structural and dynamic properties in different environments. researchgate.netnih.gov
Table 1: Computed Molecular Properties of (4S)-4-methyloctanoic acid
| Property | Value | Source |
| Molecular Formula | C9H18O2 | nih.gov |
| Molecular Weight | 158.24 g/mol | nih.gov |
| XLogP3 | 3.0 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 6 | nih.gov |
| Exact Mass | 158.130679813 Da | nih.gov |
| Topological Polar Surface Area | 37.3 Ų | nih.gov |
| Heavy Atom Count | 11 | nih.gov |
| Complexity | 110 | nih.gov |
Quantum Chemical Calculations for Reaction Mechanisms and Spectroscopic Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a high level of accuracy in describing the electronic structure of molecules. mongoliajol.infonih.gov These methods are invaluable for understanding the reactivity of (4S)-4-methyloctanoic acid and for predicting its spectroscopic properties.
Reaction Mechanisms: The carboxylic acid group is the primary site of chemical reactivity in (4S)-4-methyloctanoic acid. Quantum chemical calculations can be used to model various reactions, such as esterification, amidation, and reduction. nih.govlibretexts.org By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be elucidated. acs.org For example, DFT studies on other carboxylic acids have been used to understand the intricacies of hydrogen bonding and proton transfer, which are fundamental to their acid-base chemistry. mongoliajol.info
Spectroscopic Predictions: Quantum chemistry is also a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural confirmation.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of molecules like (4S)-4-methyloctanoic acid. researchgate.netresearchgate.net While the accuracy for complex molecules can vary, these predictions are useful for assigning signals in experimental spectra. nih.govresearchgate.net
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of (4S)-4-methyloctanoic acid can also be predicted using quantum chemical calculations. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can aid in the interpretation of experimental spectra, allowing for the assignment of specific vibrational modes to different functional groups and motions within the molecule. The NIST WebBook provides experimental gas-phase IR spectrum data for 4-methyloctanoic acid which can be used for comparison. nist.gov
Table 2: General Principles of Spectroscopic Prediction via Quantum Chemistry
| Spectroscopic Technique | Computational Method | Predicted Properties |
| NMR Spectroscopy | GIAO, DFT | Chemical shifts (¹H, ¹³C), coupling constants |
| Vibrational Spectroscopy (IR, Raman) | DFT | Vibrational frequencies, intensities, and modes |
Simulations of Ligand-Receptor Interactions in Biological Systems
Given that many fatty acids interact with biological receptors, understanding the potential interactions of (4S)-4-methyloctanoic acid within a biological system is of significant interest. Computational simulations, particularly molecular docking and molecular dynamics, are key techniques for exploring these ligand-receptor interactions.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, (4S)-4-methyloctanoic acid) when bound to a second molecule (the receptor, typically a protein). nih.govsamipubco.com This method can be used to screen potential protein targets and to hypothesize the binding mode of the fatty acid within the receptor's binding site. The results of docking studies can provide information on the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For instance, docking studies have been crucial in understanding how other fatty acids bind to fatty acid-binding proteins (FABPs) and other receptors. nih.govbiorxiv.org
Molecular Dynamics Simulations of Ligand-Receptor Complexes: Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the (4S)-4-methyloctanoic acid-receptor complex over time. plos.org These simulations provide a more realistic picture of the interaction in a simulated physiological environment, including the presence of water and a lipid membrane if appropriate. nih.gov MD simulations can be used to:
Assess the stability of the docked pose.
Reveal conformational changes in both the ligand and the receptor upon binding.
Calculate the binding free energy, which is a more rigorous estimate of binding affinity than docking scores.
Identify key amino acid residues in the receptor that are critical for the interaction.
Studies on similar systems, such as the interaction of fatty acids with serum albumin or with cell membranes, have demonstrated the power of these simulation techniques to provide detailed molecular insights. nih.govnih.gov
Emerging Research Avenues and Scientific Significance
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of branched-chain fatty acids like 4-methyloctanoic acid is a fascinating area of research. While the complete biosynthetic pathway for the (4S)-enantiomer is still under active investigation, studies on related compounds provide significant insights. In insects, for instance, the biosynthesis of pheromones often involves modifications of common fatty acid pathways. Research on the insect pheromone (S)-4-methyl-3-heptanone has shown that it is biosynthesized from three propionate (B1217596) units through a pathway resembling polyketide or fatty acid metabolism. nih.gov This suggests that a similar mechanism involving the incorporation of a methyl group from a donor like S-adenosyl methionine onto a growing acyl chain could be at play for (4S)-4-methyloctanoic acid.
Further research has pointed to the role of specific enzymes in creating such branched structures. The elucidation of the pseurotin (B1257602) biosynthetic pathway, for example, identified a bifunctional epoxidase C-methyltransferase enzyme, PsoF. nih.gov This enzyme is capable of methylating a nascent polyketide backbone, demonstrating a mechanism for introducing methyl branches. nih.gov The discovery of such enzymes opens up the possibility that homologous enzymes are responsible for the biosynthesis of (4S)-4-methyloctanoic acid in various organisms. Identifying and characterizing these novel biosynthetic enzymes and their corresponding genes is a key focus of current research, with the potential to enable the biotechnological production of this and other valuable chiral compounds.
Exploration as Scaffolds for Bioactive Compounds in Chemical Biology
The molecular framework of (4S)-4-methyloctanoic acid presents it as an attractive scaffold for the development of new bioactive compounds. In medicinal chemistry and chemical biology, a scaffold is a core structure from which a library of related compounds can be synthesized. nih.gov The chiral center and the fatty acid chain of (4S)-4-methyloctanoic acid provide a versatile starting point for creating structural diversity.
The "biology-oriented synthesis" (BIOS) approach, which utilizes fragments of natural products to create novel bioactive molecules, is particularly relevant here. nih.gov By using (4S)-4-methyloctanoic acid as a building block, chemists can design and synthesize new molecules that may interact with biological targets in novel ways. This strategy has been successful in identifying inhibitors for various biological pathways. nih.gov For example, combining fragments from different natural products can lead to "pseudo-natural products" with unique biological activities not present in the parent molecules. nih.gov The exploration of (4S)-4-methyloctanoic acid as a scaffold could therefore lead to the discovery of new therapeutic agents or chemical probes to study biological processes.
Advances in Stereoselective Synthesis for Chiral Natural Product Chemistry
The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry, and (4S)-4-methyloctanoic acid is no exception. The distance of the stereocenter from the carboxylic acid group makes its synthesis particularly challenging. electronicsandbooks.com Several methods have been developed to achieve the stereoselective synthesis of this compound.
One successful approach involves the use of chiral auxiliaries, such as pseudoephedrine amides. electronicsandbooks.com This method allows for the stereospecific alkylation of the molecule, leading to high enantiomeric excess of the desired (S)-enantiomer. electronicsandbooks.com Another strategy employs organocatalysis, specifically MacMillan's cross-aldol reaction, as a key step to establish the chiral center. arkat-usa.org This method also provides a versatile route to various enantiopure branched fatty acids. arkat-usa.org
Other reported methods for obtaining optically active 4-methyloctanoic acid include the use of citronellol (B86348) as a chiral starting material, enzymatic resolution of a racemic mixture, and chromatographic separation of diastereomeric amides. electronicsandbooks.comarkat-usa.org These advances in stereoselective synthesis are crucial not only for producing (4S)-4-methyloctanoic acid for research purposes but also for the synthesis of more complex chiral natural products that may incorporate this structural motif.
Table 1: Synthetic Approaches for 4-Methyloctanoic Acid
| Method | Starting Material/Key Reagent | Outcome | Reference |
|---|---|---|---|
| Asymmetric Synthesis | Pseudoephedrine derivative (chiral auxiliary) | (R)- and (S)-4-methyloctanoic acid with 93–94% ee | electronicsandbooks.com |
| Racemic Synthesis | n-hexanal | (+/-)-4-Methyloctanoic acid and its ethyl ester | nih.govguaminsects.net |
| Racemic Synthesis | 2-ethyl formate-4-methyl-ethyl octylate | 4-methyloctanoic acid | google.com |
Interdisciplinary Research at the Interface of Chemical Ecology and Omics Sciences
(4S)-4-methyloctanoic acid plays a significant role in the chemical communication between organisms, a field known as chemical ecology. It is a known aggregation pheromone component for several species of rhinoceros beetles (genus Oryctes), which are major pests of palm trees. guaminsects.net Understanding the chemical ecology of these insects is vital for developing effective and environmentally friendly pest management strategies, such as pheromone trapping. guaminsects.netresearchgate.net
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of chemical ecology. mdpi.com For example, transcriptomic and metabolic analyses can help elucidate how plants defend themselves against insect herbivores by producing specific secondary metabolites. mdpi.comnih.gov In the context of (4S)-4-methyloctanoic acid, omics approaches can be used to identify the genes and pathways responsible for its production in insects and its perception by their antennae. Furthermore, studying the metabolic response of plants to this pheromone could reveal new aspects of plant-insect interactions. usda.gov This interdisciplinary approach, combining chemical analysis with large-scale biological data, holds the key to a deeper understanding of the ecological roles of (4S)-4-methyloctanoic acid and to harnessing this knowledge for practical applications.
The compound is also a significant flavor component in goat and sheep milk and their dairy products, contributing to their characteristic taste. nih.gov Research has shown that the concentration of 4-methyloctanoic acid is higher in goat milk and cheese compared to sheep milk products. nih.govresearchgate.net
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| (4S)-4-methyloctanoic acid |
| S-adenosyl methionine |
| (S)-4-methyl-3-heptanone |
| Pseurotin |
| Citronellol |
| n-hexanal |
| 2-ethyl formate-4-methyl-ethyl octylate |
| 4-ethyloctanoic acid |
| 4-methylnonanoic acid |
Q & A
Basic Research Question
- Gas chromatography-mass spectrometry (GC-MS) : Derivatize samples with methyl or trimethylsilyl esters for enhanced volatility.
- Liquid chromatography (LC)-MS/MS : Use chiral columns (e.g., Chiralpak IG-U) to separate enantiomers.
- Internal standards : Deuterated octanoic acid (e.g., d15-octanoic acid) improves quantification accuracy () .
How can intracellular pH imbalances caused by (4S)-4-methyloctanoic acid be mitigated in engineered strains?
Advanced Research Question
Overexpress plasma membrane H+-ATPases (e.g., PMA1) to maintain pH homeostasis:
- Rational engineering : Integrate PMA1 under a constitutive promoter.
- Adaptive laboratory evolution (ALE) : Subject strains to incremental acid stress ().
- Membrane engineering : Increase oleic acid content to reduce passive diffusion of undissociated acid () .
What role does ECI1 play in modulating (4S)-4-methyloctanoic acid production, and how can its activity be optimized?
Advanced Research Question
ECI1 (peroxisomal isomerase) is essential for β-oxidation of unsaturated fatty acids. Paradoxically, its overexpression reduces octanoic acid titers (). Strategies:
- Conditional knockdown : Use inducible promoters to limit ECI1 activity during production phases.
- Subcellular targeting : Redirect ECI1 to the cytosol to bypass peroxisomal β-oxidation.
- Co-factor supplementation : Add NAD+ to balance redox states during FAS .
How does (4S)-4-methyloctanoic acid influence membrane integrity in S. cerevisiae, and what assays quantify this effect?
Advanced Research Question
The acid disrupts membranes via undissociated diffusion at low pH. Assays:
- Propidium iodide uptake : Measure membrane permeability via flow cytometry.
- Lipidomics : Quantify ergosterol and phospholipid composition using LC-MS.
- Surface plasmon resonance (SPR) : Assess acid-lipid interactions in synthetic bilayers () .
What evolutionary strategies enhance yeast robustness to (4S)-4-methyloctanoic acid during prolonged fermentation?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
